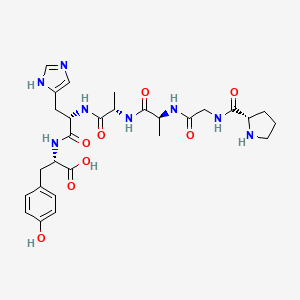
L-Prolylglycyl-L-alanyl-L-alanyl-L-histidyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolylglycyl-L-alanyl-L-alanyl-L-histidyl-L-tyrosine is a synthetic peptide composed of five amino acids: proline, glycine, alanine, histidine, and tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolylglycyl-L-alanyl-L-alanyl-L-histidyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-tyrosine, is attached to a resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, L-histidine, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated for L-alanine, L-alanine, L-glycine, and L-proline.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Prolylglycyl-L-alanyl-L-alanyl-L-histidyl-L-tyrosine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Modifying the side chains of amino acids like tyrosine and histidine.
Substitution: Replacing specific amino acids within the peptide sequence.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Achieved using specific reagents that target particular amino acids, such as N-bromosuccinimide for tyrosine.
Major Products Formed
Hydrolysis: Yields individual amino acids.
Oxidation: Produces modified amino acids with altered side chains.
Substitution: Results in peptides with different amino acid sequences.
Scientific Research Applications
L-Prolylglycyl-L-alanyl-L-alanyl-L-histidyl-L-tyrosine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Materials Science: Explored for its ability to form self-assembling structures, which can be used in nanotechnology and biomaterials.
Mechanism of Action
The mechanism of action of L-Prolylglycyl-L-alanyl-L-alanyl-L-histidyl-L-tyrosine depends on its specific application. In pharmacology, it may interact with cellular receptors or enzymes, modulating biochemical pathways. For example, the histidine residue can participate in metal ion coordination, affecting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
L-Prolylglycyl-L-alanyl-L-alanyl-L-histidyl-L-phenylalanine: Similar structure but with phenylalanine instead of tyrosine.
L-Prolylglycyl-L-alanyl-L-alanyl-L-histidyl-L-tryptophan: Contains tryptophan instead of tyrosine.
Uniqueness
L-Prolylglycyl-L-alanyl-L-alanyl-L-histidyl-L-tyrosine is unique due to the presence of tyrosine, which can undergo specific reactions such as phosphorylation, making it valuable for studying signal transduction pathways.
Properties
CAS No. |
173292-13-2 |
|---|---|
Molecular Formula |
C28H38N8O8 |
Molecular Weight |
614.6 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C28H38N8O8/c1-15(33-23(38)13-31-26(41)20-4-3-9-30-20)24(39)34-16(2)25(40)35-21(11-18-12-29-14-32-18)27(42)36-22(28(43)44)10-17-5-7-19(37)8-6-17/h5-8,12,14-16,20-22,30,37H,3-4,9-11,13H2,1-2H3,(H,29,32)(H,31,41)(H,33,38)(H,34,39)(H,35,40)(H,36,42)(H,43,44)/t15-,16-,20-,21-,22-/m0/s1 |
InChI Key |
WTAASEZRCHZOHF-OPXVNJCFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)CNC(=O)[C@@H]3CCCN3 |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)CNC(=O)C3CCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















